[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid
Overview
Description
[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid typically involves the reaction of 2-fluoro-3-iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields. The purification process involves crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid primarily undergoes Suzuki-Miyaura coupling reactions. It can also participate in other types of reactions such as oxidation, reduction, and substitution .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and advanced materials
Mechanism of Action
The mechanism of action of [2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the organic halide. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 3-Fluoro-4-pyridineboronic acid pinacol ester
- 2-Fluoropyridine-4-boronic acid pinacol ester
Uniqueness
[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical industry .
Properties
Molecular Formula |
C11H9BFNO2 |
---|---|
Molecular Weight |
217.01 g/mol |
IUPAC Name |
(2-fluoro-3-pyridin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H9BFNO2/c13-11-9(8-4-6-14-7-5-8)2-1-3-10(11)12(15)16/h1-7,15-16H |
InChI Key |
YOZIWBXJOJWXAW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2=CC=NC=C2)F)(O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.